ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S/c1-2-20-15(19)14-16-9(6-24-14)13-17-12(18-23-13)8-3-4-10-11(5-8)22-7-21-10/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUWGZBGXVBXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101121680 | |
| Record name | 2-Thiazolecarboxylic acid, 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101121680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803603-51-1 | |
| Record name | 2-Thiazolecarboxylic acid, 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803603-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiazolecarboxylic acid, 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101121680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 1,3-Benzodioxole-5-Carboxylic Acid
The synthesis begins with esterification of 1,3-benzodioxole-5-carboxylic acid (1 ) to form ethyl 1,3-benzodioxole-5-carboxylate (2 ).
Hydrazide Formation
Ethyl 1,3-benzodioxole-5-carboxylate (2 ) undergoes hydrazinolysis with hydrazine hydrate to yield 1,3-benzodioxole-5-carbohydrazide (3 ).
Oxadiazole Ring Formation
Cyclization of 3 with carbon disulfide (CS₂) in the presence of potassium hydroxide forms 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-ylhydroxulfide (4 ).
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Characterization :
Synthesis of Ethyl 1,3-Thiazole-2-Carboxylate Fragment
Hantzsch Thiazole Synthesis
The thiazole core is constructed via reaction of α-halo ketones with thiourea. For ethyl thiazole-2-carboxylate:
Functionalization at C4 Position
Spectroscopic Characterization of Target Compound
While direct data for the title compound is unavailable, extrapolated analytical profiles are derived from structurally related molecules:
Infrared Spectroscopy (IR)
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C=O ester : ~1720 cm⁻¹.
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C=N oxadiazole : ~1600 cm⁻¹.
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C-O benzodioxole : ~1150 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
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¹H NMR :
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δ 1.28 (t, 3H, CH₃ ester).
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δ 4.30 (q, 2H, CH₂ ester).
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δ 5.74 (s, 2H, OCH₂O).
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δ 6.50–7.50 (m, 3H, ArH).
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δ 8.40 (s, 1H, thiazole-H).
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¹³C NMR :
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δ 169.8 (C=O ester).
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δ 154.5 (C=N oxadiazole).
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δ 148.7 (C-O benzodioxole).
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Mass Spectrometry (MS)
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Molecular Ion : m/z 387 (M⁺, calculated for C₁₆H₁₃N₃O₅S).
Optimization and Challenges
Cyclization Efficiency
Cyclization steps (e.g., oxadiazole formation) require stringent control of reaction time and temperature. Prolonged heating (>14 hours) risks decomposition, as noted in.
Coupling Reactions
Cross-coupling heterocycles often face steric and electronic challenges. Microwave-assisted synthesis could enhance yields, though this remains untested for the target compound.
Chemical Reactions Analysis
Ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cell lines and its potential as a therapeutic agent.
Chemical Research: The compound serves as a model for studying the reactivity and stability of heterocyclic compounds.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclooxygenase (COX) and histone deacetylase (HDAC), which play crucial roles in cancer cell survival and proliferation. By inhibiting these enzymes, the compound induces apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocyclic Systems
Target Compound vs. Benzodioxole-Oxadiazole-Triazole Derivatives (E595-0076, )
- E595-0076 : Contains a benzodioxole-oxadiazole core linked to a triazole-amine group and a bromo-fluorophenyl substituent.
- Key Differences :
- The target compound substitutes the triazole-amine with a thiazole-carboxylate, reducing nitrogen content but introducing sulfur and ester functionality.
- Molecular weight: E595-0076 (C₁₇H₁₀BrFN₆O₃, MW ≈ 459.2) is heavier than the target compound (estimated MW ~350–370 based on similar structures in and ) due to the bromo-fluorophenyl group .
Target Compound vs. Thiazole-Triazole-Benzoimidazole Hybrids ()
- Compound 9a–e : Feature thiazole linked to triazole and benzimidazole via acetamide bridges.
- Key Differences :
Substituent Effects and Bioactivity
Comparison with Ethyl-2-(5-Benzoxazol-2-ylamine)-1H-Tetrazole Derivatives ()
- Compound 3 : Combines benzoxazole, tetrazole, and ethyl acetate.
- Key Differences: Benzoxazole (O/N heterocycle) vs. benzodioxole (O/O): The latter offers greater electron density. Tetrazole (high nitrogen content) vs.
Comparison with Cyclohexene-Benzodioxole Esters ()
- Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-(aryl)cyclohex-3-ene-1-carboxylate: Non-aromatic cyclohexene core with ester and benzodioxole.
- Key Differences :
Molecular Properties
Biological Activity
Ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate (CAS No. 1803603-51-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 345.33 g/mol. It features a complex structure that includes an oxadiazole ring and a thiazole moiety, which are known for their pharmacological significance.
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Table 1: Biological Activities of this compound
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anticancer | Inhibition of telomerase and topoisomerase | |
| Anti-inflammatory | Modulation of cytokine production |
Case Studies
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Antimicrobial Study :
A study conducted on various derivatives of oxadiazoles demonstrated that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics . -
Anticancer Research :
In vitro assays showed that the compound induced apoptosis in human cancer cell lines through the activation of caspases and the downregulation of anti-apoptotic proteins. This suggests a promising avenue for developing new anticancer therapies based on this scaffold .
Q & A
Q. What are the key synthetic routes for ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate, and how do reaction conditions impact yield?
Synthesis typically involves multi-step reactions, such as cyclization of precursors (e.g., oxadiazole and thiazole moieties) under controlled conditions. For example, oxadiazole rings are often formed via condensation of amidoximes with carboxylic acid derivatives, while thiazole rings may be synthesized using Hantzsch thiazole synthesis. Critical parameters include temperature (60–100°C), pH (neutral to mildly acidic), and solvent choice (e.g., ethanol or DMF). Poor control of these conditions can lead to side reactions, such as incomplete cyclization or hydrolysis of ester groups, reducing yields .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
Key methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and ring connectivity .
- IR spectroscopy to verify functional groups (e.g., C=O at ~1700 cm⁻¹ for esters) .
- Elemental analysis to validate empirical formulas (e.g., C, H, N, S content) .
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. What are common impurities observed during synthesis, and how can they be mitigated?
Impurities often arise from:
- Unreacted intermediates (e.g., uncyclized oxadiazole precursors), detected via TLC and removed by recrystallization .
- Solvent residues (e.g., DMF), minimized by vacuum drying or column chromatography .
- Hydrolysis of the ester group under basic conditions, avoided by maintaining neutral pH during synthesis .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis while maintaining reproducibility?
Advanced optimization strategies include:
- Microwave-assisted synthesis to reduce reaction time and improve homogeneity .
- Flow chemistry for precise control of temperature and reagent mixing, minimizing side products .
- Machine learning-driven parameter screening (e.g., ICReDD’s computational-experimental feedback loop) to identify optimal conditions for cyclization steps .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., oxadiazole-thiazole tautomers) or solvent-dependent shifts. Solutions include:
- Variable-temperature NMR to stabilize tautomeric forms .
- DFT calculations to predict and compare theoretical vs. experimental spectra .
- X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .
Q. What methodologies are recommended for assessing the compound’s bioactivity, such as kinase inhibition or anti-inflammatory effects?
- Enzyme inhibition assays : Use purified kinases (e.g., MAPK or EGFR) with ATP-competitive binding assays, monitoring activity via fluorescence or luminescence .
- Molecular docking studies : Prioritize targets using software like AutoDock Vina, focusing on conserved binding pockets in homologous proteins .
- In vitro cytotoxicity screening : Employ cell lines (e.g., MCF-7 for cancer) with MTT assays, comparing IC₅₀ values to reference drugs .
Q. How can computational chemistry aid in designing derivatives with enhanced stability or potency?
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzodioxole ring) with bioactivity .
- ADMET prediction : Use tools like SwissADME to optimize logP, solubility, and metabolic stability .
- Reaction pathway simulations : Quantum mechanical calculations (e.g., Gaussian) to explore feasible synthetic routes for novel analogs .
Q. What experimental approaches are critical for resolving stability issues in aqueous formulations?
- Forced degradation studies : Expose the compound to heat, light, and varying pH to identify degradation pathways (e.g., ester hydrolysis) .
- Lyophilization : Stabilize the compound by removing water, with excipients like trehalose to prevent aggregation .
- HPLC stability monitoring : Track decomposition products over time under accelerated storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
